

## Lack of REM sleep suppression by Trimipramine compared to other antidepressants.

Author: BenchChem Technical Support Team. Date: December 2025



# Trimipramine: An Anomaly in REM Sleep Suppression Among Antidepressants

For Immediate Release

A comprehensive review of polysomnographic data reveals that the tricyclic antidepressant Trimipramine does not suppress Rapid Eye Movement (REM) sleep, a characteristic effect of most other antidepressants, including other tricyclics and Selective Serotonin Reuptake Inhibitors (SSRIs). This unique property of Trimipramine suggests a distinct mechanism of action and offers a potential advantage in treating depressed patients who experience sleep disturbances.

This guide provides a comparative analysis of Trimipramine's effects on REM sleep versus other commonly prescribed antidepressants, supported by experimental data from key clinical studies. It is intended for researchers, scientists, and drug development professionals interested in the neuropharmacology of sleep and depression.

#### **Comparative Analysis of REM Sleep Parameters**

Quantitative data from polysomnography (PSG) studies consistently demonstrate Trimipramine's unique profile in relation to REM sleep. The following table summarizes the differential effects of Trimipramine compared to the tricyclic antidepressant Imipramine and the SSRI Fluoxetine.



| Sleep Parameter                      | Trimipramine                      | Imipramine                        | Fluoxetine            |
|--------------------------------------|-----------------------------------|-----------------------------------|-----------------------|
| REM Sleep (%)                        | No significant change or increase | Significant decrease              | Significant decrease  |
| REM Latency (min)                    | No significant change             | Significant increase              | Significant increase  |
| Wake Time after<br>Sleep Onset (min) | Decrease                          | No significant change or increase | No significant change |
| Sleep Efficiency (%)                 | Significant increase              | No significant change or decrease | No significant change |

Table 1: Summary of Polysomnographic Data from Comparative Studies. Data synthesized from Sonntag et al., 1996 and Wolf et al., 2001.

### **Experimental Protocols**

The findings presented are based on rigorous, double-blind, controlled clinical trials. The methodologies employed in these key studies are detailed below.

## Study 1: Trimipramine vs. Imipramine (Sonntag et al., 1996)

- Objective: To compare the effects of Trimipramine and Imipramine on sleep EEG and nocturnal hormone secretion in patients with major depression.
- Study Design: A 4-week, double-blind, randomized, parallel-group clinical trial.
- Participants: 20 male inpatients with a diagnosis of major depression.
- Drug Administration: Patients received either Trimipramine or Imipramine for 28 days. The
  dosage was flexibly adjusted based on clinical response and side effects, with a mean daily
  dose of approximately 150-200 mg for both drugs.
- Polysomnography (PSG): All-night PSG recordings were performed on two consecutive nights at baseline (drug-free) and on nights 2/3, 16/17, and 27/28 of treatment. The recordings included electroencephalogram (EEG), electrooculogram (EOG), and submental



electromyogram (EMG). Sleep stages were visually scored according to the criteria of Rechtschaffen and Kales.

 Washout Period: A drug-free washout period of at least one week preceded the baseline PSG recordings.

#### Study 2: Trimipramine vs. Fluoxetine (Wolf et al., 2001)

- Objective: To compare the effects of Trimipramine and Fluoxetine on mood and polysomnographic parameters in geriatric patients with depression.
- Study Design: A six-week, double-blind, randomized, parallel-group trial.
- Participants: 19 depressed geriatric inpatients.
- Drug Administration: Patients received either Trimipramine (target dose 100 mg/day) or Fluoxetine (target dose 20 mg/day) for six weeks.
- Polysomnography (PSG): Polysomnographic recordings were conducted for two consecutive nights at baseline and after 6 weeks of treatment. Standard PSG montage, including EEG, EOG, and EMG, was used. Sleep stages were scored according to standardized criteria.
- Washout Period: A washout period for any psychotropic medication was implemented before the baseline recordings.

### Visualizing the Mechanisms and Workflows

To better understand the experimental process and the proposed mechanisms of action, the following diagrams are provided.





Click to download full resolution via product page

Typical Experimental Workflow for Polysomnography Studies



The lack of REM sleep suppression by Trimipramine is attributed to its unique receptor binding profile, particularly its moderate affinity for dopamine D2 receptors as an antagonist, a property not shared by most other TCAs and SSRIs.



Click to download full resolution via product page

Hypothesized Signaling Pathways for REM Sleep Regulation

#### **Discussion**

The reviewed studies consistently show that while typical tricyclic antidepressants like Imipramine and SSRIs such as Fluoxetine significantly suppress REM sleep, Trimipramine does not. In fact, some studies suggest it may even enhance REM sleep parameters.[1][2] This differential effect is likely due to Trimipramine's atypical pharmacological profile. Unlike other TCAs, Trimipramine is a weak inhibitor of serotonin and norepinephrine reuptake.[3] Its more prominent actions are as an antagonist at several neurotransmitter receptors, including histamine H1, serotonin 5-HT2A, and notably, dopamine D2 receptors.[1]

The antagonism of D2 receptors is a plausible mechanism for Trimipramine's lack of REM sleep suppression. Dopaminergic pathways are known to play a complex role in sleep-wake regulation, and the blockade of D2 receptors may counteract the REM-suppressing effects typically seen with increased serotonergic and noradrenergic neurotransmission.[4]



These findings have important clinical implications. For depressed patients suffering from disturbed sleep architecture, particularly those with reduced REM sleep, Trimipramine may offer a therapeutic advantage over other antidepressants. Further research is warranted to fully elucidate the downstream signaling pathways affected by Trimipramine's D2 antagonism and to explore its potential in treating other sleep disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dopamine Control of REM Sleep and Cataplexy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of trimipramine and fluoxetine on sleep in geriatric depression -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of dopamine D2 receptors attenuates neuroinflammation and ameliorates the memory impairment induced by rapid eye movement sleep deprivation in a murine model -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopaminergic Control of Sleep–Wake States PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lack of REM sleep suppression by Trimipramine compared to other antidepressants.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194658#lack-of-rem-sleep-suppression-bytrimipramine-compared-to-other-antidepressants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com